molecular formula C11H13FO2 B7999934 2-Butoxy-4-fluorobenzaldehyde

2-Butoxy-4-fluorobenzaldehyde

Cat. No.: B7999934
M. Wt: 196.22 g/mol
InChI Key: KQMNWTYIHKRHAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butoxy-4-fluorobenzaldehyde is an organic compound with the molecular formula C11H13FO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a butoxy group at the second position and a fluorine atom at the fourth position. This compound is known for its applications in various chemical syntheses and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-butoxy-4-fluorobenzaldehyde typically involves the reaction of 4-fluorobenzaldehyde with butanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 2-Butoxy-4-fluorobenzoic acid.

    Reduction: 2-Butoxy-4-fluorobenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-Butoxy-4-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-butoxy-4-fluorobenzaldehyde involves its interaction with various molecular targets, primarily through its aldehyde functional group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The butoxy and fluorine substituents can influence the reactivity and selectivity of these interactions.

Comparison with Similar Compounds

    4-Fluorobenzaldehyde: Lacks the butoxy group, making it less hydrophobic and potentially less reactive in certain reactions.

    2-Butoxybenzaldehyde: Lacks the fluorine atom, which can affect its electronic properties and reactivity.

    2-Butoxy-4-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of fluorine, which can lead to different reactivity and applications.

Uniqueness: 2-Butoxy-4-fluorobenzaldehyde is unique due to the presence of both butoxy and fluorine substituents, which confer distinct physical and chemical properties. The butoxy group increases its hydrophobicity, while the fluorine atom can enhance its reactivity and stability in certain reactions.

Properties

IUPAC Name

2-butoxy-4-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-2-3-6-14-11-7-10(12)5-4-9(11)8-13/h4-5,7-8H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMNWTYIHKRHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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